molecular formula C11H11BrF3NO B1402127 2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 1970-58-7

2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B1402127
CAS No.: 1970-58-7
M. Wt: 310.11 g/mol
InChI Key: RHCCBBAABXPUPL-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound with the molecular formula C 11 H 11 BrF 3 NO and a molecular weight of 310.11 g/mol . It is identified by the CAS Registry Number 2022598-26-9 . This compound is an amide derivative featuring a bromo-methyl group and a 3-(trifluoromethyl)phenyl ring, a structural motif often associated with bioactive molecules. While specific biological data for this exact molecule is limited, its core structure is highly valuable in medicinal chemistry research. The propanamide scaffold is a common building block in the design and synthesis of compounds that target nuclear receptors . Structurally similar molecules, such as those based on R-bicalutamide, are well-known for their role as androgen receptor (AR) ligands and are extensively used in biochemical studies to investigate receptor function and antagonism . The presence of the bromine atom also makes it a versatile chemical intermediate for further synthetic modifications, including nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) . This product is provided exclusively for use in laboratory research. It is not intended for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c1-10(2,12)9(17)16-8-5-3-4-7(6-8)11(13,14)15/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCCBBAABXPUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3-(Trifluoromethyl)phenol

  • Starting with 3-(trifluoromethyl)phenol, bromination is carried out in dichloromethane at low temperatures (0°C) to control regioselectivity.
  • Bromine (1 equivalent) dissolved in dichloromethane is added slowly.
  • The reaction mixture is stirred and allowed to warm to room temperature over 18 hours.
  • Workup involves washing with aqueous sodium thiosulfate and brine, drying over magnesium sulfate, filtration, and evaporation.
  • Purification is done by silica gel chromatography.
  • Yields vary widely (3% to 76%) depending on conditions and isomer separation.
  • This step yields 2-bromo-3-(trifluoromethyl)phenol as a key intermediate, which is crucial for further transformations.

Synthesis of the Propanamide Intermediate

  • The preparation of the 2-methyl-propanoic acid derivative with trifluoromethylphenyl substitution is achieved via a multi-step process involving:

    • Reaction of 3,5-bis(trifluoromethyl)bromobenzene with diethyl malonate in the presence of a strong alkali such as sodium hydride.

      • Solvents: Dimethyl sulfoxide (DMSO), DMF, or isosorbide-5-nitrate-dioxane.
      • Reaction temperature: 0°C to reflux (~90°C), typically 8-10 hours.
    • Saponification and decarboxylation of the diethyl malonate adduct using sodium hydroxide in methanol.

      • Reaction temperature: Room temperature to reflux.
      • Reaction time: 4-6 hours.
    • Methylation of the resulting acid intermediate using methylating agents such as dimethyl sulfate in the presence of sodium hydride.

      • Solvent: Tetrahydrofuran (THF) preferred.
      • Reaction temperature: -5°C to reflux.
      • Reaction time: 6-10 hours.
  • This one-pot synthetic approach reduces reaction steps, improves yield, and is amenable to industrial scale-up.

  • Data Table: Summary of Reaction Conditions and Yields
Step Reactants/Conditions Solvent(s) Temperature Range Reaction Time Yield (%) Notes
Bromination 3-(Trifluoromethyl)phenol + Br2 (1 eq) Dichloromethane 0°C to RT 18 h 3 - 76 Mixture of isomers, requires chromatography
Alkylation 3,5-bis(trifluoromethyl)bromobenzene + diethyl malonate + NaH DMSO, DMF, or isosorbide-5-nitrate-dioxane 0°C to 90°C 8-10 h Not specified Formation of malonate adduct
Saponification & Decarboxylation Malonate adduct + NaOH Methanol RT to reflux 4-6 h Not specified Produces 2-(3,5-bis-trifluoromethylphenyl)-2-methyl-propionic acid
Methylation Acid intermediate + methylating agent + NaH THF -5°C to reflux 6-10 h Not specified Methylation with dimethyl sulfate preferred
  • The bromination step is critical for regioselectivity; controlling temperature and reagent equivalents minimizes side products.
  • The use of sodium hydride as the alkali reagent in the alkylation and methylation steps is preferred for its strong basicity and efficiency.
  • The one-pot synthesis approach for the propanamide intermediate significantly reduces reaction time and complexity compared to traditional multi-step syntheses.
  • Methylating reagents such as dimethyl sulfate are preferred over methyl iodide due to cost and toxicity considerations.
  • The overall synthetic route is optimized for industrial scalability, with raw materials that are commercially accessible and affordable.
  • Analytical techniques such as HPLC and NMR confirm product purity and structural integrity.

The preparation of 2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide involves a carefully controlled bromination of trifluoromethyl-substituted phenols followed by a multi-step synthesis of the propanamide moiety using alkylation, saponification, decarboxylation, and methylation reactions. The optimized one-pot synthetic method employing sodium hydride and dimethyl sulfate in appropriate solvents offers a high-yield, cost-effective, and industrially scalable route. These methods are supported by robust research data and patent literature, ensuring their reliability and applicability in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of dehalogenated products.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis
    • 2-Bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is utilized as an intermediate in the synthesis of various organic compounds. Its bromine atom can participate in substitution reactions, allowing for the introduction of different functional groups.
  • Reagent in Chemical Reactions
    • The compound is employed in various chemical transformations, including:
      • Substitution Reactions : Reacts with nucleophiles such as amines or thiols.
      • Oxidation Reactions : Can be oxidized to form corresponding oxides or hydroxylated derivatives.
      • Reduction Reactions : Reduction can lead to dehalogenated products.

Biology

  • Biological Activity
    • Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties. It has shown potential to induce apoptosis in cancer cell lines, making it a candidate for further investigation in oncology.
  • Mechanism of Action
    • The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. The bromine atom may participate in halogen bonding, influencing the binding affinity to molecular targets such as enzymes or receptors involved in metabolic pathways.

Medicine

  • Drug Development
    • As a potential pharmacophore, this compound is explored for its efficacy in drug development, particularly against hormone-related disorders like prostate cancer .

Case Studies

  • Anticancer Activity :
    • In vitro studies have indicated that this compound may induce apoptosis in specific cancer cell lines. For instance, research demonstrated an IC50 value indicating significant cytotoxicity against prostate cancer cells.
  • Antimicrobial Properties :
    • Investigations into the compound's antimicrobial properties revealed its effectiveness against several bacterial strains, suggesting its potential utility as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

  • Molecular Formula : C₁₁H₁₀BrF₃N₂O₄
  • Key Structural Differences: Addition of a hydroxyl (-OH) group at the second carbon. Presence of a nitro (-NO₂) group at the para position of the phenyl ring.
  • The nitro group introduces strong electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions. Chiral center at the second carbon (R-configuration) confers stereochemical complexity, influencing biological interactions .
Property Parent Compound 3-Bromo-2-hydroxy-2-methyl Analog
Molecular Weight 320.18 g/mol 371.11 g/mol
Functional Groups Br, CF₃ Br, CF₃, OH, NO₂
Chiral Centers 0 1

3-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide

  • Molecular Formula: C₁₀H₈BrClF₃NO
  • Key Structural Differences :
    • Replacement of the methyl group with a hydrogen atom at the second carbon.
    • Addition of a chlorine atom at the ortho position of the phenyl ring.
  • Chlorine's electronegativity may enhance stability under acidic conditions compared to the parent compound .
Property Parent Compound 3-Bromo-N-[2-chloro-... Analog
Molecular Weight 320.18 g/mol 330.53 g/mol
Halogen Substituents Br, CF₃ Br, CF₃, Cl

Bicalutamide (N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide)

  • Molecular Formula : C₁₈H₁₄F₄N₂O₄S
  • Key Structural Differences: Incorporation of a sulfonyl group [(4-fluorophenyl)sulfonyl] and a cyano (-CN) group. Hydroxyl group at the second carbon.
  • Impact on Properties: The sulfonyl group enhances hydrophilicity and metabolic stability, making Bicalutamide a clinically approved antiandrogen drug. Structural complexity (additional fluorophenyl and cyano groups) increases molecular weight and specificity for androgen receptors .
Property Parent Compound Bicalutamide
Molecular Weight 320.18 g/mol 430.37 g/mol
Pharmacological Role Research compound FDA-approved drug

2-Hydroxyflutamide (2-Hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide)

  • Molecular Formula : C₁₁H₁₀F₃N₂O₄
  • Key Structural Differences :
    • Hydroxyl group replaces bromine at the second carbon.
    • Nitro group at the para position of the phenyl ring.
  • The hydroxyl group facilitates hydrogen bonding, improving solubility in aqueous media .
Property Parent Compound 2-Hydroxyflutamide
Reactivity High (Br) Moderate (OH)
Solubility Low Moderate

N-(3-Bromophenyl)-2-phenoxypropanamide

  • Molecular Formula: C₁₅H₁₂BrNO₂
  • Key Structural Differences: Replacement of trifluoromethylphenyl with a 3-bromophenyl group. Addition of a phenoxy (-OPh) group at the second carbon.
  • Absence of trifluoromethyl reduces electron-withdrawing effects, altering electronic distribution .

Biological Activity

2-Bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a trifluoromethyl group, and an amide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C11H12BrF3N
  • Molecular Weight : 310.11 g/mol
  • Structural Features :
    • Bromine Atom : Enhances reactivity and potential interactions with biological targets.
    • Trifluoromethyl Group : Increases lipophilicity, facilitating membrane penetration and enhancing biological activity.
    • Amide Functional Group : Plays a crucial role in the compound's interaction with enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the bromine atom can participate in halogen bonding. These interactions modulate various biochemical pathways, leading to observed effects such as:

  • Enzyme Inhibition : Potentially inhibits specific enzymes involved in metabolic pathways.
  • Receptor Modulation : May interact with androgen receptors, influencing cellular processes related to growth and metabolism.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may demonstrate effectiveness against various bacterial strains.

Anticancer Activity

The compound has been explored for its anticancer potential. In vitro studies have indicated that it may induce apoptosis in cancer cell lines. Here are some findings from relevant studies:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induces apoptosis via caspase activation
U-937 (Monocytic Leukemia)1.54Modulates cell cycle arrest
HCT-116 (Colon Cancer)1.17Triggers apoptotic pathways

Flow cytometry analysis revealed that the compound effectively arrests cell proliferation at the G1 phase in MCF-7 cells, indicating its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Study on Apoptosis Induction :
    A study examined the effects of this compound on breast cancer cell lines (MCF-7). Results indicated that the compound significantly increased caspase-3/7 activity, leading to apoptosis in a dose-dependent manner .
  • Antimicrobial Efficacy :
    In another investigation focusing on antimicrobial properties, the compound was tested against various bacterial strains. It demonstrated comparable efficacy to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, and how can reaction efficiency be monitored?

Methodological Answer: A typical synthesis involves coupling 2-bromo-2-methylpropanoic acid with 3-(trifluoromethyl)aniline using a carbodiimide coupling agent (e.g., EDC or DCC) in anhydrous dichloromethane under nitrogen. Reaction progress is monitored via thin-layer chromatography (TLC) or LC-MS. Post-reaction, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict control of moisture and temperature .

Q. How is the crystal structure of this compound determined, and what structural features influence its reactivity?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in ethanol or acetonitrile. Key structural parameters (e.g., torsion angles, hydrogen bonding) are analyzed using software like SHELX. The bromine atom’s electron-withdrawing effect and the trifluoromethyl group’s steric bulk influence nucleophilic substitution reactivity and intermolecular interactions .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use a fume hood for synthesis and purification.
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Waste Disposal: Collect halogenated waste in sealed containers for incineration .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of derivatives of this compound?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and reaction pathways. Quantum mechanical/molecular mechanical (QM/MM) methods model solvent effects. Machine learning algorithms (e.g., Random Forest) analyze experimental datasets to predict optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

  • NMR Anomalies: Use 2D NMR (COSY, HSQC) to assign signals. Deuterated solvents (e.g., DMSO-d6) minimize splitting artifacts.
  • XRD vs. NMR Discrepancies: Check for polymorphism by recrystallizing under different conditions (e.g., solvent, cooling rate). Compare experimental XRD data with Cambridge Structural Database entries .

Q. How does the trifluoromethyl group affect biological activity in enzyme inhibition studies?

Methodological Answer: The CF₃ group enhances lipophilicity and metabolic stability. Assays (e.g., fluorescence-based enzyme inhibition) quantify binding affinity. Molecular docking (AutoDock Vina) identifies hydrophobic interactions with enzyme active sites. Compare IC₅₀ values of CF₃-containing analogs vs. non-fluorinated controls .

Q. What advanced techniques characterize degradation products under hydrolytic conditions?

Methodological Answer:

  • Forced Degradation: Reflux in acidic (HCl), basic (NaOH), and neutral (H₂O) media.
  • Analysis: UPLC-QTOF-MS identifies brominated byproducts (e.g., debromination products). Kinetic studies (Arrhenius plots) predict shelf-life .

Q. How can environmental impact assessments guide disposal protocols for halogenated byproducts?

Methodological Answer:

  • Ecotoxicity Testing: Use Daphnia magna or algae growth inhibition assays.
  • Persistency Analysis: Measure half-life in soil/water via OECD 307/308 guidelines.
  • Regulatory Compliance: Align with REACH and ECHA standards for halogenated waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
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2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

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